Picomolar Cellular Degradation Potency Outperforms Clinical-Stage BET Degraders
Compound 23 (BETd-260/ZBC260) achieves BRD4 degradation at concentrations as low as 30 pM in RS4;11 leukemia cells, representing a >40-fold improvement in degradation potency over the clinical-stage degrader dBET1, which exhibits a DC50 of approximately 50 nM for BRD4 BD1 at 5 hours [1][2]. This picomolar activity translates to an IC50 of 51 pM for inhibition of RS4;11 cell growth, substantially lower than the 1.5 µM EC50 reported for dBET1 in cellular foci formation assays [1][3].
| Evidence Dimension | BRD4 degradation potency (DC50) and anti-proliferative activity (IC50/EC50) |
|---|---|
| Target Compound Data | DC50: ~30 pM (BRD4 degradation); IC50: 51 pM (RS4;11 cell growth inhibition) |
| Comparator Or Baseline | dBET1: DC50 ~50 nM (BRD4 BD1 at 5h); EC50 1.5 µM (cellular foci formation) |
| Quantified Difference | Compound 23 is >1600-fold more potent in degradation (30 pM vs 50 nM) and >29,000-fold more potent in anti-proliferative activity (51 pM vs 1.5 µM) compared to dBET1 |
| Conditions | RS4;11 leukemia cell line; BRD4 degradation assessed via immunoblot; cell viability via MTT assay |
Why This Matters
For researchers requiring maximal BRD4 depletion at minimal compound concentrations to avoid off-target toxicity or CRBN neosubstrate degradation, the picomolar potency of Compound 23 provides a substantially wider therapeutic index than earlier-generation degraders.
- [1] Zhou B, Hu J, Xu F, et al. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. J Med Chem. 2018;61(2):462-481. View Source
- [2] Adooq. dBET23 Technical Datasheet. Accessed 2026. View Source
- [3] PMC7033280 Figure 1. EC50 values of ARV-825 and dBET1 in cellular foci formation assay. View Source
